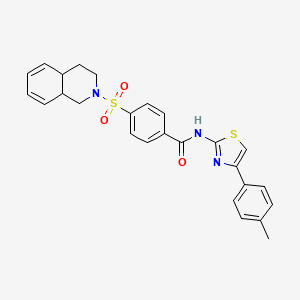

2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline derivatives, including 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been extensively studied for their potential antibacterial, anticancer, and antiviral properties.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves multi-step organic reactions, starting from basic quinoline structures modified through various chemical reactions. For example, a novel series of quinoline derivatives was synthesized using a sequence of reactions starting from 2-aminobenzothiazole, further reacting with chloroacetyl chloride, hydrazine hydrate, and dichloroquinoline (Bhoi, Borad, Parmar, & Patel, 2015).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is typically confirmed using spectroscopic techniques such as NMR, IR, and X-ray crystallography. The structure of a related compound was elucidated by X-ray analysis, highlighting the planar nature of the β-lactam ring and its dihedral angles with adjacent groups (Celik, Akkurt, Jarrahpour, Rad, & Çelik, 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including heterocyclization, which can significantly affect their chemical properties and biological activities. For instance, the heterocyclization of dihydroisoquinolinylidene acetamides with aroylketenes led to novel compounds with confirmed structures via X-ray analysis (Konovalova, Shklyaev, Slepukhin, & Postovsky, 2013).

Physical Properties Analysis

The physical properties of quinoline derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. The solvated compound analysis provides insights into the intermolecular hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions, contributing to the stability of the crystal structure (Celik et al., 2015).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as reactivity and stability, are determined by their functional groups and molecular structure. Studies on the reactivity of quinoline derivatives with nitrilimines and the synthesis of pyrrolo[2,1-a]-5,6-dihydroisoquinoline showcase the versatility of these compounds in chemical synthesis (Abdallah, 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

A study on the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones, which are chemically related to the requested compound, revealed significant broad-spectrum antitumor activity. These compounds were found nearly 1.5–3.0-fold more potent compared with the positive control 5-FU. Molecular docking studies showed similar binding modes to known inhibitors, suggesting a mechanism of action through inhibition of specific kinases (Ibrahim A. Al-Suwaidan et al., 2016).

Structural Aspects and Properties

Another study focused on the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives. These compounds exhibited unique gel formation capabilities and enhanced fluorescence emission upon forming host–guest complexes, indicating potential applications in material science and sensor technology (A. Karmakar et al., 2007).

Synthesis and Reactions

Research on the synthesis and reactions of pyranoquinolines, which share a structural motif with the queried compound, has led to the development of novel heterocyclic compounds. These findings highlight the versatility of quinolines and their derivatives in synthesizing complex molecules, potentially useful in developing new therapeutic agents (V. Mulwad & M. Dalvi, 2003).

Quaternary Oxovanadium(V) Complexes

A study on the synthesis, structure, and solution chemistry of quaternary oxovanadium(V) complexes incorporating hydrazone ligands provides insights into the complexation behavior of related quinolone derivatives. These complexes have shown distinct electronic properties and reactivity, suggesting potential applications in catalysis and material science (B. Mondal et al., 2009).

Eigenschaften

IUPAC Name |

2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O5/c1-33-22-11-9-18(13-23(22)34-2)28-24(30)15-29-14-20(25(31)16-6-4-3-5-7-16)26(32)19-12-17(27)8-10-21(19)29/h3-14H,15H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXHAWFANOKVKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B2483479.png)

![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2483482.png)

![2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2483484.png)

![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2483493.png)